5-Phenylisoxazol-3-amine hydrochloride

Description

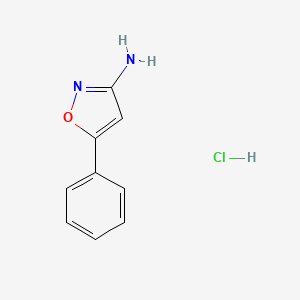

5-Phenylisoxazol-3-amine hydrochloride is a heterocyclic organic compound featuring an isoxazole ring substituted with a phenyl group at position 5 and an amine group at position 3, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₉N₂O·HCl, and it is primarily utilized as a synthetic intermediate in medicinal chemistry and drug development. Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.72 (d, J = 7.7 Hz, 2H), 7.43 (dt, J = 8.8, 6.4 Hz, 3H), 6.09 (s, 1H), 3.99 (s, 2H) .

- ¹³C NMR (CDCl₃): δ 169.64 (C=O), 163.84 (isoxazole C3), 130.17–125.76 (aromatic carbons), 92.04 (isoxazole C5) .

- HRMS: m/z 161.0710 [M + H]⁺ (calculated 161.0709) .

The compound exhibits moderate stability under standard laboratory conditions and undergoes sulfonylation reactions to form derivatives like N-(5-phenylisoxazol-3-yl)methanesulfonamide and N-(5-phenylisoxazol-3-yl)benzenesulfonamide, which are relevant for pharmacological applications .

Properties

IUPAC Name |

5-phenyl-1,2-oxazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-9-6-8(12-11-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPLAYGHKQWQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzoylacetonitrile with Hydroxylamine Hydrochloride

The most widely reported method involves the cyclocondensation of benzoylacetonitrile with hydroxylamine hydrochloride under basic conditions. In a representative procedure (Figure 1), benzoylacetonitrile reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide at reflux (24 hours), followed by extraction and purification to yield 5-phenylisoxazol-3-amine as a free base. Subsequent treatment with hydrochloric acid in ethanol generates the hydrochloride salt .

Key Data:

-

Reactants: Benzoylacetonitrile (1.0 eq), hydroxylamine hydrochloride (1.0 eq), NaOH (2.0 eq)

-

Conditions: Reflux in H₂O (24 hours)

This method is straightforward but suffers from moderate yields due to competing side reactions. Optimizing stoichiometry and reaction time may improve efficiency.

Three-Component Reaction Using Ethyl Benzoylacetate

A scalable one-pot approach utilizes ethyl benzoylacetate, hydroxylamine hydrochloride, and aromatic aldehydes in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base (Scheme 1). The reaction proceeds via oxime formation, followed by cyclization and Knoevenagel condensation .

Key Data:

-

Reactants: Ethyl benzoylacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), aldehyde (1.0 eq), DABCO (10 mol%)

-

Conditions: Reflux in ethanol (4–15 minutes)

-

Advantages: Rapid reaction time, high atom economy

This method is particularly effective for synthesizing substituted derivatives but requires careful control of aldehyde electrophilicity to minimize byproducts.

One-Pot Synthesis via Oxime Intermediate

A metal-free protocol employs pyruvic acid as a catalyst in aqueous medium under ultrasonic irradiation. The reaction involves condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes, forming an oxime intermediate that undergoes cyclization (Figure 2) .

Key Data:

-

Reactants: Ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), aldehyde (1.0 eq), pyruvic acid (5 mol%)

-

Conditions: Ultrasonication at 50°C (15 minutes)

-

Green Metrics: Catalyst reused five times with <5% yield drop

This eco-friendly method aligns with green chemistry principles but requires specialized equipment for ultrasonication.

Metal-Free Cyclization Approaches

Recent advances highlight cyclization of α-ketonitriles with hydroxylamine hydrochloride in deep eutectic solvents (DES). Choline chloride-urea DES facilitates the reaction at 80°C, producing 5-phenylisoxazol-3-amine in 85% yield .

Key Data:

-

Reactants: α-Ketonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq)

-

Conditions: DES (choline chloride:urea, 1:2), 80°C, 2 hours

-

Solvent Reusability: DES recycled five times without yield loss

DES-based methods reduce environmental impact but necessitate post-reaction extraction steps.

Acid-Catalyzed Methods

Concentrated sulfuric or hydrochloric acid accelerates the cyclization of 6-ethylenedioxyphenylpropionoozamate derivatives. For example, treatment with 15–20% H₂SO₄ at 60–90°C yields 3-hydroxy-5-phenylisoxazole, which is subsequently aminated .

Key Data:

-

Reactants: Ethylenedioxyphenylpropionoozamate (1.0 eq)

-

Conditions: 15–20% H₂SO₄, 60–90°C, 1–2 hours

This method is suitable for large-scale production but involves harsh acidic conditions.

Post-Synthetic Modification to Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in ethanol. For example, dissolving 5-phenylisoxazol-3-amine in anhydrous ethanol and adding HCl (1.1 eq) at 0°C yields the hydrochloride salt with >98% purity .

Key Data:

-

Reactants: 5-Phenylisoxazol-3-amine (1.0 eq), HCl (1.1 eq)

-

Conditions: Ethanol, 0°C, 30 minutes

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-Phenylisoxazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

5-Phenylisoxazol-3-amine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing drugs that modulate neurotransmitter systems or inhibit specific pathways involved in neurological diseases.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of isoxazole compounds exhibit neuroprotective properties. For instance, studies have shown that certain isoxazole derivatives can inhibit the binding of synthetic androgens to androgen receptors in prostate cancer cell lines, suggesting potential applications in treating hormone-sensitive cancers .

Biochemical Research

In biochemical studies, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. Its ability to form stable complexes with target proteins allows researchers to explore cellular processes and identify potential therapeutic targets.

Example: Enzyme Inhibition Studies

A study focused on synthesizing isoxazole-containing steroids demonstrated that these compounds could inhibit enzymes such as 17α-hydroxylase and 17,20-lyase, which are crucial in androgen biosynthesis. This inhibition suggests that isoxazole derivatives might be beneficial in developing treatments for prostate cancer .

Material Science

The compound is also explored for its properties in creating novel materials. Research indicates that this compound can be used to synthesize polymers with unique electrical or thermal characteristics, expanding its application beyond pharmaceuticals.

Material Properties

The incorporation of isoxazole moieties into polymer matrices can enhance properties such as conductivity and thermal stability. These advancements are critical for developing materials used in electronics and other high-performance applications.

Analytical Chemistry

In analytical chemistry, this compound plays a significant role in developing methods for detecting and quantifying biomolecules. Its chemical properties facilitate the design of assays that improve the accuracy and reliability of biochemical analyses.

Application: Biomolecule Detection

The compound's ability to form stable complexes with various biomolecules enables researchers to create sensitive detection methods for proteins or nucleic acids, which are essential for diagnostic purposes .

Agrochemical Applications

Emerging research investigates the potential use of this compound in formulating agrochemicals aimed at enhancing crop resilience and yield. This application aligns with sustainable agricultural practices by potentially reducing the need for harmful pesticides.

Research Insights

Studies are ongoing to evaluate how isoxazole derivatives can improve plant resistance to environmental stressors or pests, contributing to more sustainable farming techniques .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Phenylisoxazol-3-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

5-Phenylisoxazole-3-carboxamide (CAS 23088-52-0)

4-Aminoisoxazole Hydrochloride (CAS 108511-97-3)

5-Methylisoxazole-3-carboxamide (CAS 3445-52-1)

- Key Difference : Phenyl group replaced with methyl.

- Impact : The methyl group reduces steric hindrance and lipophilicity, favoring solubility in polar solvents. This analog is a precursor to anticonvulsant agents but lacks the aromatic π-stacking capability of the phenyl-containing parent compound .

Reactivity and Derivatization

This compound exhibits distinct reactivity compared to analogs:

- Sulfonylation : Reacts with methanesulfonyl chloride to form sulfonamide derivatives (e.g., N-(5-phenylisoxazol-3-yl)methanesulfonamide), a pathway less efficient in carboxamide analogs due to reduced nucleophilicity .

- Stability : The phenyl group stabilizes the isoxazole ring against hydrolysis, whereas methyl-substituted analogs (e.g., 5-methylisoxazole-3-carboxamide) show faster degradation under acidic conditions .

Biological Activity

5-Phenylisoxazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of pathogens.

- Anticancer Properties : Demonstrates inhibitory effects on cancer cell lines.

- Anti-inflammatory Effects : Inhibits key enzymes involved in inflammatory pathways.

- Enzyme Inhibition : Acts as an inhibitor for α-amylase and α-glucosidase, which are relevant in diabetes management.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes associated with metabolic pathways. The compound's structure allows it to interact with various enzymes, leading to inhibition and modulation of biological processes.

Antimicrobial and Anticancer Properties

Research indicates that this compound has notable antimicrobial and anticancer activities. For instance, studies have shown that derivatives of isoxazole compounds can inhibit the growth of several cancer cell lines, including HCT116 (colon carcinoma) and Hep2 (epidermoid carcinoma) cells. The compound's efficacy was compared to standard treatments like doxorubicin, revealing promising results in terms of potency and selectivity against cancer cells .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated significant activity against α-amylase and α-glucosidase. The compound exhibited an IC50 value of 16.4 μM for α-amylase inhibition, indicating strong potential as a dual inhibitor for both enzymes, which are critical in carbohydrate metabolism . This dual inhibition suggests its applicability in managing conditions like Type 2 diabetes.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| This compound | α-Amylase Inhibition | 16.4 |

| Compound 5c (related derivative) | α-Glucosidase Inhibition | 15.2 |

| Doxorubicin | Anticancer Activity | Varies |

| Acarbose | α-Amylase Inhibition | 49.3 |

Case Studies

- Anticancer Activity : A study involving the docking of isoxazole derivatives into the active sites of VEGFR2 and FGFR1 proteins showed that certain compounds exhibited strong inhibitory activity, suggesting their potential as anticancer agents targeting specific signaling pathways .

- Diabetes Management : The enzyme inhibition studies highlighted the potential of this compound as a therapeutic agent in diabetes by effectively inhibiting carbohydrate-digesting enzymes .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 5-Phenylisoxazol-3-amine hydrochloride?

- Methodology : A common approach involves reacting benzaldehyde oxime with appropriate precursors in dichloromethane (DCM) under catalytic conditions (e.g., 6% NaOCl and Et₃N at 0°C). The reaction is monitored via TLC, followed by purification using gravitational column chromatography . Alternative routes may use methylamine derivatives, with intermediates characterized by NMR and mass spectrometry to confirm structural integrity .

Q. How can the purity of this compound be reliably characterized?

- Analytical Workflow :

- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ phosphate buffer and methanol (70:30), UV detection at 207 nm. Calibration curves (1–10 µg·mL⁻¹) ensure linearity (r = 0.9999) .

- Spectroscopy : Confirm identity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and FT-IR (N-H stretching ~3350 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Co-solvent systems (e.g., DMSO:water 1:1) improve aqueous solubility for biological assays .

- Stability : Store at –20°C in amber glass vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging studies (40°C/75% RH) with HPLC quantification .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Optimization Strategies :

- Catalyst Screening : Compare Et₃N with alternatives like DBU or DMAP to enhance reaction kinetics.

- Temperature Control : Gradual warming (0°C → RT) reduces side-product formation .

- Purification : Replace gravitational chromatography with flash chromatography (silica gel, hexane:EtOAc gradient) for higher recovery .

Q. What advanced analytical methods resolve discrepancies in bioactivity data across studies?

- Troubleshooting Framework :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .

- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to confirm absence of enantiomeric byproducts .

- Assay Validation : Standardize bioactivity protocols (e.g., DPPH antioxidant assays at pH 7.4, 37°C) to minimize variability .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like VEGFR2 (PDB ID: 1Y6A). Focus on substituent effects at the isoxazole ring .

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize hydrophobicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Controls :

- In-line Monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress in real time.

- Quality Metrics : Enforce strict limits for residual solvents (GC-MS analysis) and heavy metals (ICP-OES) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s enzyme inhibitory activity?

- Root Causes :

- Purity Differences : Low-yield syntheses (<90% purity) may introduce competitive inhibitors (e.g., unreacted precursors) .

- Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays alter IC50 values .

Methodological Tables

| Parameter | Typical Range | Key References |

|---|---|---|

| Synthetic Yield | 45–68% (unoptimized) | |

| HPLC Retention Time | 6.2 ± 0.3 min | |

| LogP (Predicted) | 1.8–2.3 | |

| Storage Stability | >24 months (–20°C, dry) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.